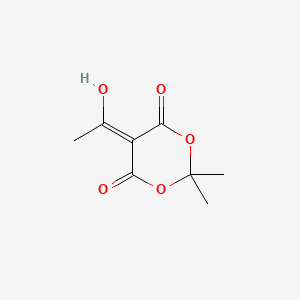

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

説明

特性

IUPAC Name |

5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIDJHLROTYVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)OC(OC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715884 | |

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85920-63-4 | |

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) undergoes deprotonation at the acidic α-hydrogen (pKa ≈ 4.5) to form a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of acetaldehyde, followed by dehydration to yield the 5-(1-hydroxyethylidene) product. The reaction is typically catalyzed by protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.

Experimental Protocol

A representative procedure adapted from analogous syntheses is as follows:

-

Reactants : Meldrum’s acid (1.0 equiv), acetaldehyde (1.2 equiv), acetic anhydride (5–8 M), and concentrated H₂SO₄ (2–3 drops).

-

Conditions : The mixture is stirred at 0°C for 1 h, then warmed to 20°C for 6 h.

-

Workup : The crude product is purified via recrystallization (e.g., ethanol/water) or column chromatography.

Key Parameters :

Acylation of Meldrum’s Acid

Acylation represents an alternative route, particularly for introducing acetyl-derived groups. This method leverages the nucleophilic reactivity of Meldrum’s acid’s enolate.

Acetyl Chloride Route

Meldrum’s acid reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form an acylated intermediate, which tautomerizes to the 1-hydroxyethylidene derivative under acidic conditions.

Reaction Scheme :

Acetic Anhydride-Mediated Synthesis

A one-pot synthesis using acetic anhydride as both solvent and acylating agent has been reported for related compounds. The protocol involves:

-

Dissolving Meldrum’s acid in acetic anhydride.

-

Adding H₂SO₄ to catalyze acylation and subsequent tautomerization.

-

Isolating the product via vacuum distillation or solvent extraction.

Advantages :

-

Avoids handling toxic acetyl chloride.

-

Achieves yields comparable to the acetyl chloride method (80–84%).

Mechanistic Insights and Side Reactions

Competing Pathways

During synthesis, two primary side reactions may occur:

-

Over-acylation : Excess acylating agents can lead to diacylated byproducts.

-

Ring-opening hydrolysis : Prolonged exposure to moisture degrades the dioxane ring, forming malonic acid derivatives.

Mitigation Strategies

-

Stoichiometric control : Limiting acylating agent to 1.1–1.2 equiv reduces diacylation.

-

Anhydrous conditions : Use of molecular sieves or inert atmosphere minimizes hydrolysis.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Knoevenagel condensation | 70–85% | >95% | Moderate | High |

| Acetyl chloride acylation | 75–80% | 90–95% | High | Moderate |

| Acetic anhydride route | 80–84% | >95% | Low | High |

Key Findings :

-

The acetic anhydride route offers the best balance of yield and simplicity.

-

Knoevenagel condensation is preferred for large-scale synthesis due to lower reagent costs.

Functionalization and Applications

The 1-hydroxyethylidene group enables further transformations:

化学反応の分析

Types of Reactions

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

Substitution: The compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce ethyl derivatives.

科学的研究の応用

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structural Analogues

Alkyl/Cycloalkyl Substituents

- Examples :

- 5-(1-Hydroxy-3,3-dimethylbutylidene)-... (11l)

- 5-(3-cyclopentyl-1-hydroxypropylidene)-... (11p)

- Synthesis : Use of acyl chlorides (e.g., 3-cyclopentylpropionyl chloride) with Meldrum’s acid in CH₂Cl₂ or DMF .

Aromatic Substituents

- Benzylidene Derivatives :

- Synthesis: Condensation of Meldrum’s acid with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol .

Heteroatom-Containing Substituents

- Sulfur : 5-[bis(methylthio)methylene]-...: Thioether groups introduce electron-withdrawing effects, enhancing electrophilicity for Michael additions .

- Fluorine : 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-...: Fluorine atoms improve metabolic stability and bioavailability .

Physicochemical Properties

*Estimated based on analogues.

Reactivity and Stability

- Hydroxyethylidene Group: The –OH group enables hydrogen bonding, increasing solubility but reducing thermal stability compared to non-polar substituents.

- Electron-Withdrawing Effects : Trifluorophenyl and methylthio groups enhance electrophilicity at the exocyclic double bond, favoring nucleophilic attacks .

生物活性

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as acetyl Meldrum's acid, is a compound with significant potential in various biological applications. Its unique structural features contribute to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C8H10O5, with a molecular weight of 186.16 g/mol. The compound features a dioxane ring that is crucial for its biological interactions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H10O5 |

| Molecular Weight | 186.16 g/mol |

| CAS Number | 85920-63-4 |

| Boiling Point | Not available |

| Purity | ≥97% |

Biological Activity

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In studies conducted on various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated inhibitory effects. A study reported an effective concentration that significantly reduced bacterial growth in vitro .

Anti-inflammatory Effects

Additionally, the compound has been investigated for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy

In a controlled experiment, this compound was tested against several pathogenic bacteria:- Bacteria Tested : MRSA, Escherichia coli (E. coli), and Pseudomonas aeruginosa.

- Method : Disk diffusion method.

- Results : The compound exhibited zones of inhibition ranging from 12 to 22 mm depending on the concentration used.

-

Inflammation Model Study

A study utilizing LPS-stimulated RAW 264.7 macrophages assessed the anti-inflammatory effects:- Concentration Range : 10 µM to 100 µM.

- Findings : At 50 µM concentration, there was a significant decrease (up to 40%) in TNF-alpha production compared to control groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : It appears to modulate signaling pathways related to inflammation and immune response.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing derivatives of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions affect yield and purity?

- Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions. For example, aromatic aldehydes can react with isopropylidene malonate in aqueous media using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst, achieving high yields (85–95%) under neutral conditions . Reaction optimization includes adjusting catalyst loading (1–5 mol%) and reaction time (30–90 minutes). Purity is enhanced by recrystallization from ethanol or chloroform. For amino-substituted derivatives, aqueous ammonia can replace one thiomethyl group in bis(thiomethyl) precursors, followed by oxidation with m-chloroperbenzoic acid to form sulfoxides .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- X-ray crystallography is critical for determining bond lengths, angles, and hydrogen-bonding networks (e.g., triclinic or monoclinic crystal systems with mean C–C bond lengths of 0.002–0.004 Å) .

- IR spectroscopy identifies carbonyl (1750–1690 cm⁻¹) and hydroxyl (3270 cm⁻¹) stretches, while ¹H NMR resolves methyl groups (δ 1.76–1.85 ppm) and aromatic protons (δ 6.94–8.38 ppm) .

- Elemental analysis validates stoichiometry (e.g., C 62.90% vs. experimental 62.82% for C₁₃H₁₂O₅) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer : Discrepancies often arise in electronic effects or hydrogen-bonding interactions. For example, computational models may underestimate zwitterionic stabilization in derivatives with amino-thiomethyl substituents. To address this:

- Perform synchrotron X-ray diffraction to validate charge distribution .

- Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to identify deviations in electron density .

- Use variable-temperature NMR to probe dynamic equilibria between tautomeric forms .

Q. What strategies are recommended for analyzing hydrogen bonding and zwitterionic states in derivatives of this compound?

- Methodological Answer :

- Single-crystal X-ray studies reveal intermolecular hydrogen bonds (e.g., N–H···O and O–H···O interactions) and zwitterionic geometries. For example, in 5-[amino(thiomethyl)methylene] derivatives, the amino group forms a bifurcated hydrogen bond with adjacent carbonyl oxygens, stabilizing the zwitterion .

- Solid-state NMR can detect proton transfer events, while FT-IR monitors N–H stretching frequencies (3270 cm⁻¹) to confirm zwitterionic character .

Q. How should one design experiments to investigate substituent effects on the dioxane ring’s stability and reactivity?

- Methodological Answer :

- Systematic substitution : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the arylidene position and monitor ring-opening kinetics via HPLC or UV-Vis spectroscopy .

- Thermogravimetric analysis (TGA) assesses thermal stability, while DFT calculations predict substituent effects on ring strain and frontier molecular orbitals .

- Competitive reaction studies : Compare reactivity of substituted derivatives in nucleophilic additions (e.g., with triphenylphosphine) to quantify electronic influences .

Q. What theoretical frameworks guide mechanistic studies of reactions involving this compound?

- Methodological Answer : Research should align with conceptual frameworks such as:

- Frontier Molecular Orbital Theory to predict regioselectivity in cycloadditions .

- Marcus Theory for electron-transfer reactions, particularly in sulfoxide formation from thiomethyl derivatives .

- QTAIM (Quantum Theory of Atoms in Molecules) to analyze bond critical points in hydrogen-bonded networks observed in crystallographic data .

Key Recommendations for Researchers

- Prioritize green synthesis (e.g., aqueous media with HTMAB) to reduce solvent waste .

- Combine X-ray crystallography with solid-state NMR to resolve ambiguities in hydrogen-bonding networks .

- Validate computational models against experimental spectral and crystallographic data to refine mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。